![molecular formula C22H18FN3O2S B3404564 N-(4-fluorophenyl)-N-methyl-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide CAS No. 1226437-10-0](/img/structure/B3404564.png)
N-(4-fluorophenyl)-N-methyl-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide
Overview
Description
N-(4-fluorophenyl)-N-methyl-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide is a complex organic compound with a unique structure that includes a thieno[3,2-d]pyrimidine core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of N-(4-fluorophenyl)-N-methyl-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide involves multiple steps. One common synthetic route includes the reaction of 4-fluorophenyl isocyanate with N-methyl-2-aminothiophene, followed by cyclization with 4-methylbenzoyl chloride under specific conditions . Industrial production methods may involve optimization of these steps to increase yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
N-(4-fluorophenyl)-N-methyl-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide can undergo various chemical reactions, including:
Scientific Research Applications
N-(4-fluorophenyl)-N-methyl-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-N-methyl-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis .
Comparison with Similar Compounds
N-(4-fluorophenyl)-N-methyl-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide can be compared with similar compounds such as:
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound has a similar structure but includes a thiazole ring instead of a thieno[3,2-d]pyrimidine core.
N-(4-fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide: This compound has a methoxy group instead of a methyl group on the phenyl ring.
Biological Activity
N-(4-fluorophenyl)-N-methyl-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide is a complex organic compound notable for its thieno[3,2-d]pyrimidine core structure. This compound has gained attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings and data tables.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
Property | Details |
---|---|
IUPAC Name | This compound |
Molecular Formula | C22H18FN3O2S |
Molecular Weight | 397.46 g/mol |
The presence of functional groups such as the acetamide moiety and fluorinated aromatic rings contributes to its chemical reactivity and biological potential.
Antimicrobial Properties
Research indicates that compounds with a thieno[3,2-d]pyrimidine structure often exhibit significant antimicrobial activity. A study on similar compounds demonstrated their effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several derivatives, showing promising antibacterial effects.
Compound | MIC (µg/mL) | Target Strains |
---|---|---|
4c | 5 | S. aureus |
4e | 10 | E. coli |
5g | 8 | M. tuberculosis |
These results suggest that modifications in the side chains can enhance antimicrobial efficacy.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Preliminary findings indicate that this compound may inhibit key molecular targets involved in cell proliferation and survival pathways.
A study reported that similar thieno[3,2-d]pyrimidine derivatives exhibited IC50 values ranging from 10 to 30 µM against various cancer cell lines. The mechanism of action appears to involve the inhibition of protein kinases and growth factor receptors.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific enzymes or receptors that play pivotal roles in cellular signaling pathways related to proliferation and apoptosis.
Case Studies
- Antimicrobial Efficacy Study : A comparative analysis of various thienopyrimidine derivatives showed that compounds with electron-withdrawing groups exhibited enhanced antibacterial properties against E. coli and S. aureus.
- Anticancer Screening : In vitro assays demonstrated that thieno[3,2-d]pyrimidine derivatives could significantly reduce the viability of breast cancer cells, indicating their potential as therapeutic agents in oncology.
Properties
IUPAC Name |
N-(4-fluorophenyl)-N-methyl-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O2S/c1-14-3-5-15(6-4-14)18-12-29-21-20(18)24-13-26(22(21)28)11-19(27)25(2)17-9-7-16(23)8-10-17/h3-10,12-13H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SULRBCMHJMVLST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)N(C)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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